2-羟基-3-(甲基氨基)苯甲酸

描述

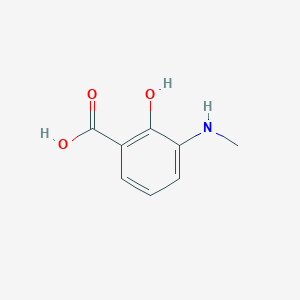

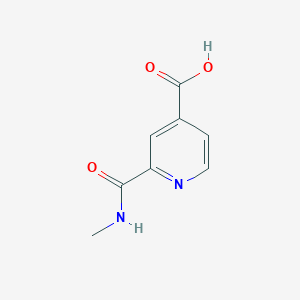

2-Hydroxy-3-(methylamino)benzoic acid is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . This compound contains a total of 21 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-(methylamino)benzoic acid consists of a benzene ring substituted with a hydroxyl group, a methylamino group, and a carboxylic acid group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

2-Hydroxy-3-(methylamino)benzoic acid has a melting point of 209 °C and a predicted boiling point of 342.0±37.0 °C. The predicted density of this compound is 1.394±0.06 g/cm3 .科学研究应用

Medicine: Antioxidant and Therapeutic Agent

2-Hydroxy-3-(methylamino)benzoic acid, as a derivative of hydroxybenzoic acid, exhibits significant antioxidant properties . This compound can potentially be used in the development of therapeutic agents due to its biochemical capabilities. It may play a role in anti-inflammatory, immunoregulatory, and anticancer processes, contributing to the advancement of treatments for various diseases.

Agriculture: Plant Resilience Enhancer

In agriculture, this compound could be involved in enhancing plant resilience to climate-induced abiotic stress . As a phenolic derivative, it may be part of the salicylic acid pathway, which is known to play a crucial role in plant defense mechanisms, thereby aiding in the improvement of crop yields under stressful environmental conditions.

Biotechnology: Enzyme Modulation

The compound’s structure suggests that it could be used in biotechnological applications to modulate enzyme activity . Its potential interaction with enzymes like alcohol dehydrogenases could be exploited for the production of chiral pharmaceuticals and fine chemicals, leveraging its stereochemical properties.

Food Industry: Food Additive and Preservative

This compound could find applications in the food industry as an additive due to its antioxidant properties, which can extend the shelf life of food products by preventing oxidation . Additionally, its antimicrobial properties might make it a candidate for use as a natural preservative, enhancing food safety and quality.

安全和危害

未来方向

While there is limited information on the specific future directions for 2-Hydroxy-3-(methylamino)benzoic acid, it is worth noting that benzoic acid derivatives are valuable building blocks in organic synthesis and have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

作用机制

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .

Mode of Action

Benzoic acid derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The biosynthesis of 2-Hydroxy-3-(methylamino)benzoic acid likely involves the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . After the conversion of t-cinnamic acid to benzoic acid, a monooxygenase P450 enzyme called benzoic acid 2-hydroxylase (BA2H) catalyzes the hydroxylation of benzoic acid to produce salicylic acid .

Result of Action

Phenolic compounds, including benzoic acid derivatives, are known to have antioxidant properties and can interact with various cellular targets, potentially influencing cell signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Hydroxy-3-(methylamino)benzoic acid . For instance, the rate of chemical reactions involving this compound could vary depending on these factors .

属性

IUPAC Name |

2-hydroxy-3-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6-4-2-3-5(7(6)10)8(11)12/h2-4,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSVKTQBDPDMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)

![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)

![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)

![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)